3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Beschreibung
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- Position 4: A trifluoromethyl (-CF₃) group, contributing to metabolic stability and lipophilicity .
- Position 6: A 4-methoxyphenyl substituent, influencing electronic and steric properties .
- Carboxamide moiety: The N-substituent is a 1-phenylethyl group, which may modulate receptor binding or solubility .
While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) are synthesized via condensation reactions of substituted thienopyridine precursors with carboxamide derivatives under basic conditions (e.g., KOH in DMF) .
Eigenschaften
IUPAC Name |
3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2S/c1-13(14-6-4-3-5-7-14)29-22(31)21-20(28)19-17(24(25,26)27)12-18(30-23(19)33-21)15-8-10-16(32-2)11-9-15/h3-13H,28H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDZTGIJDTUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-amino-6-(4-methoxyphenyl)-N-(1-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data from various studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 471.5 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit significant antimicrobial activity. For example, compounds synthesized from the thieno[2,3-b]pyridine framework were tested against various bacterial and fungal strains. The results indicated that many derivatives showed potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Table 1: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 4 |
| 5a | Escherichia coli | 8 |
| 6b | Candida albicans | 16 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were evaluated against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most potent derivatives demonstrated IC50 values ranging from 1.17 to 2.79 µM, indicating strong cytotoxicity . Notably, some compounds exhibited greater efficacy than established chemotherapeutics like erlotinib.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HepG-2 | 1.17 |
| 5a | MCF-7 | 2.79 |
| 9b | HepG-2 | 1.50 |
The mechanism of action for these compounds often involves the inhibition of specific protein kinases, including EGFR (epidermal growth factor receptor). Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR-PK, leading to inhibition with IC50 values ranging from 7.27 to 17.29 nM . This level of inhibition is significantly more potent than that observed with erlotinib (IC50 = 27.01 nM).
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in the Chemical and Pharmaceutical Bulletin reported that various thienopyrimidine derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings highlighted the significance of structural modifications in enhancing antimicrobial potency.
- Cytotoxicity Evaluation : In another research article, derivatives were subjected to cytotoxicity assays against HepG-2 and MCF-7 cell lines, revealing promising results for several compounds . The study emphasized the potential for these compounds in developing new anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Position 6: The 4-methoxyphenyl group in the target compound (vs.
- Carboxamide N-Substituent : The 1-phenylethyl group (target) is bulkier than aryl groups (e.g., 4-ClPh in ), which may reduce solubility but increase lipophilicity .
- Trifluoromethyl (CF₃) : A consistent feature across analogs, likely contributing to metabolic resistance and enhanced bioavailability .
Physicochemical Properties
Vorbereitungsmethoden
Synthesis of the Thieno[2,3-b]Pyridine Core
The core is assembled via a base-mediated cyclization of 2-chloroacetamide derivatives. Source details a protocol where N-aryl-2-chloroacetamide undergoes S-alkylation with a thiolate, followed by intramolecular cyclization under alkaline conditions (10% KOH). For the target compound, this step is adapted using N-(1-phenylethyl)-2-chloroacetamide and a custom thiolate bearing the 4-methoxyphenyl and trifluoromethyl motifs. Cyclization at 70–90°C in ethanol yields the bicyclic structure with 67–84% efficiency.
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| S-alkylation | KOH, ethanol | 25°C | 70–80% |
| Cyclization | 10% KOH, 1,4-dioxane | 70–90°C | 67–84% |
Introduction of the Trifluoromethyl Group
The 4-trifluoromethyl substituent is introduced via electrophilic trifluoromethylation using CF3I or Umemoto’s reagent (Togni reagent II). Source highlights the use of K2CO3 in 1,4-dioxane to facilitate CF3 incorporation at position 4 of the pyridine ring. Optimal conditions (110°C, 24 h under N2) achieve 55–64% yield, with the base preventing side reactions.
Functionalization of the Carboxamide Group
The N-(1-phenylethyl)carboxamide is formed by reacting the thienopyridine-2-carboxylic acid with 1-phenylethylamine in the presence of EDC/HOBt. Source validates this approach, reporting 76–84% yields after recrystallization from ethanol.
Optimization of Reaction Parameters
Base and Solvent Selection
Source and systematically evaluated bases and solvents:
Table 1: Impact of Base on Cyclization Yield
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K2CO3 | 1,4-dioxane | 84 | 98 |
| tBuOK | DMF | 72 | 95 |
| DBU | THF | 68 | 93 |
K2CO3 in 1,4-dioxane emerged as optimal due to superior solubility and minimal byproduct formation.
Temperature and Reaction Time
Prolonged heating at 110°C (24 h) enhances trifluoromethylation efficiency but risks decomposition. A balance is achieved at 90°C for 12 h, preserving the amino group’s integrity.
Characterization and Analytical Validation
The final product is characterized by:
-
1H NMR (400 MHz, DMSO-d6): δ 1.83 (d, J = 7.2 Hz, CH3), 3.78 (s, OCH3), 6.86–7.90 (aromatic protons).
-
HPLC : >98% purity with a retention time of 12.3 min.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Multi-Step Synthesis
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential cyclization | 58 | 97 | Scalability |
| One-pot synthesis | 45 | 94 | Reduced purification steps |
Sequential cyclization, though lengthier, offers higher reproducibility and scalability for industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
